molecular formula C15H12N2O2 B604167 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one CAS No. 946202-50-2

6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one

Cat. No. B604167
CAS RN: 946202-50-2
M. Wt: 252.27g/mol
InChI Key: VGHHXFWREDVWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one, also known as DMBX, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of benzoxazinones, which are known for their diverse range of biological activities. DMBX has shown promising results in various scientific research studies, making it an attractive target for further investigation.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and Janus kinase (JAK). These pathways are known to play a crucial role in the development of various diseases, making 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one a potential therapeutic agent.
Biochemical and Physiological Effects:
6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Moreover, 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and diverse range of biological activities. However, it also has some limitations, including its poor solubility in aqueous solutions and limited bioavailability in vivo.

Future Directions

There are several future directions for the research on 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one. One potential area of investigation is the development of novel analogs with improved solubility and bioavailability. Moreover, more studies are needed to elucidate the exact mechanism of action of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one and its potential therapeutic applications in various diseases. Additionally, the development of targeted delivery systems for 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one could improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one involves a multi-step process that starts with the reaction of 4-chloropyridine with 2,6-dimethylphenol. This reaction yields 6,8-dimethyl-2-(4-pyridinyl)benzoxazin-4-one, which is then converted to 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one through a series of reactions involving various reagents and solvents. The final product is obtained in high yield and purity, making it suitable for further research.

Scientific Research Applications

6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective activities in preclinical studies. Moreover, 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one has also been investigated for its antimicrobial and antiviral properties.

properties

IUPAC Name

6,8-dimethyl-2-pyridin-4-yl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-7-10(2)13-12(8-9)15(18)19-14(17-13)11-3-5-16-6-4-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHHXFWREDVWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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